

Lobaplatin CAS number and chemical formula

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Compound of Interest

Compound Name: Lobaplatin

Cat. No.: B1683953

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An In-depth Technical Guide to **Lobaplatin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobaplatin is a third-generation platinum-based antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of **Lobaplatin**, including its chemical properties, mechanism of action, and relevant clinical and preclinical data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical and Physical Properties

Lobaplatin, with the IUPAC name 1,2-diammino-methyl-cyclobutane-platinum (II) lactate, is a platinum(II) complex.[4] The central platinum atom is coordinated to a bidentate amine ligand (1,2-bis(aminomethyl)cyclobutane) and a lactate leaving group.[4] It is administered as a diastereomeric mixture.

Property	Value	Reference
CAS Number	135558-11-1	
Chemical Formula	C ₉ H ₁₈ N ₂ O ₃ Pt	
Molecular Weight	397.33 g/mol	
Appearance	White to beige powder	
Melting Point	220 °C (428 °F)	
Solubility in Water	72.9 mg/mL (20 °C)	

Mechanism of Action

Lobaplatin functions as a prodrug that is hydrolyzed in the body to form a reactive platinum complex. This active form then exerts its cytotoxic effects primarily through interactions with DNA.

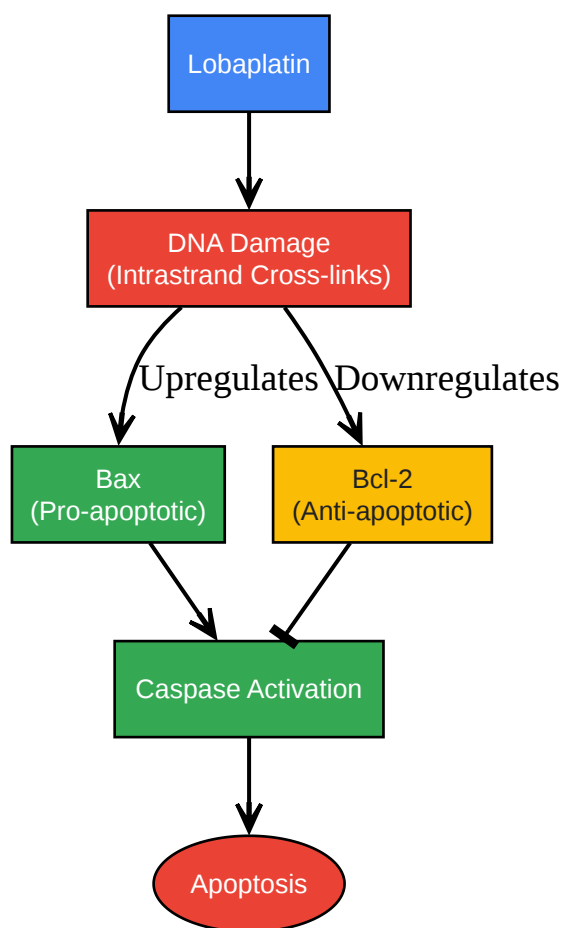
DNA Adduct Formation

The activated platinum complex covalently binds to nucleophilic sites on DNA, with a preference for adjacent guanine-guanine (GG) and guanine-adenine (GA) sequences. This binding results in the formation of intrastrand and interstrand cross-links. These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways

Lobaplatin-induced DNA damage triggers a cascade of cellular signaling events that culminate in programmed cell death.

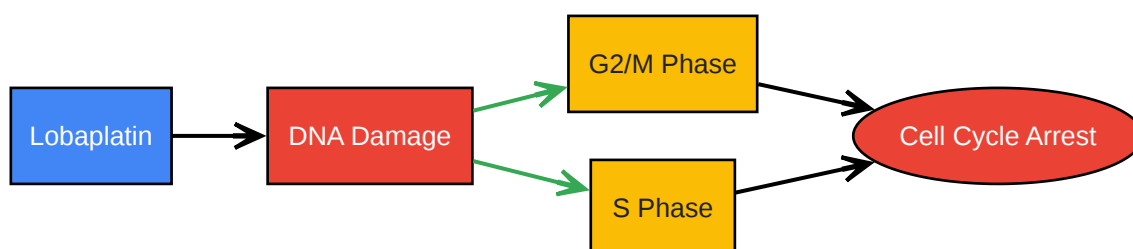
The presence of irreparable DNA damage activates intrinsic apoptotic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis.



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Caption: Lobaplatin-induced apoptotic pathway.

Lobaplatin has been shown to induce cell cycle arrest at the G2/M and S phases. This is a cellular response to DNA damage, providing the cell with time to either repair the damage or undergo apoptosis if the damage is too severe.



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Caption: Lobaplatin-induced cell cycle arrest.

Quantitative Data from Clinical Trials

Lobaplatin has been evaluated in numerous clinical trials for various cancer types. The following tables summarize key efficacy and toxicity data.

Efficacy Data

Cancer Type	Treatment Regimen	N	ORR (%)	DCR (%)	Median PFS (months)	Median OS (months)	Reference
Extensive-Stage Small Cell Lung Cancer (ES-SCLC)	Lobaplatin + Etoposide (EL)	122	67.6	85.5	5.1	10.6	
Extensive-Stage Small Cell Lung Cancer (ES-SCLC)	Cisplatin + Etoposide (EP)	112	53.9	86.7	5.3	9.7	
ES-SCLC (First-line)	Lobaplatin + Etoposide	30	57	85.7	4.7	13.0	
Metastatic Breast Cancer	Lobaplatin-based combination	114	29.5	75.9	7.7 (TTP)	28.0	
Recurrent Small Cell Lung Cancer	Lobaplatin + Irinotecan	140	48.57	-	4.5 (TTP)	7.6	

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; TTP: Time to Progression.

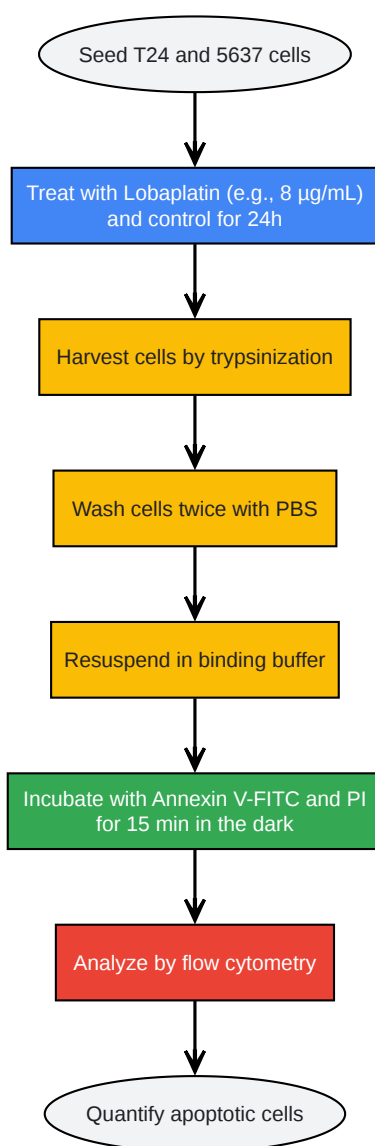
Toxicity Data (Grade 3/4 Adverse Events)

Adverse Event	Lobaplatin + Etoposide (EL) (%) (N=122)	Cisplatin + Etoposide (EP) (%) (N=112)	Lobaplatin Combination (Metastatic Breast Cancer) (%) (N=114)	Reference
Thrombocytopenia	28.9	10.8	15.8	
Neutropenia	-	-	21.9	
Leukopenia	-	-	-	
Anemia	-	-	-	
Nausea	-	-	-	
Vomiting	-	-	-	
Nephrotoxicity	2.5	11.7	-	

Experimental Protocols

Apoptosis Assay by Flow Cytometry

This protocol is based on the methodology described for assessing apoptosis in bladder cancer and gastric cancer cell lines.



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Caption: Workflow for apoptosis detection by flow cytometry.

Methodology:

- Seed bladder cancer cells (T24 and 5637) or other cell lines of interest in appropriate culture vessels.
- Treat the cells with the desired concentrations of **Lobaplatin** (e.g., 0 and 8 µg/mL) for 24 hours.
- Harvest the cells, including both adherent and floating cells, by trypsinization.

- Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from studies on colorectal and melanoma cancer cell lines.

Methodology:

- Seed cells (e.g., LOVO or B16-F10) and treat with various concentrations of **Lobaplatin** for a specified time (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol and store at -20°C overnight.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a solution containing PI and RNase A.
- Incubate at room temperature for 30 minutes in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Lobaplatin is a potent third-generation platinum-based chemotherapeutic agent with a well-characterized mechanism of action involving DNA damage-induced apoptosis and cell cycle arrest. Clinical data, particularly from studies in China where it is approved, demonstrate its

efficacy in various solid tumors, including small cell lung cancer and breast cancer. Its distinct toxicity profile, with thrombocytopenia being the primary dose-limiting toxicity, differentiates it from earlier platinum compounds. The experimental protocols provided herein offer a foundation for further investigation into the nuanced molecular effects of **Lobaplatin** and its potential in novel therapeutic combinations.

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